3,5-Dimethylhex-1-en-3-ol

Volatility Thermal processing Safety classification

3,5-Dimethylhex-1-en-3-ol (CAS 3329-48-4) is a C8 branched-chain allylic tertiary alcohol with the molecular formula C8H16O and molecular weight 128.21 g/mol. It is characterized as a colorless liquid with an aromatic odor profile and is soluble in common organic solvents such as alcohols and ethers.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 3329-48-4
Cat. No. B1617209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylhex-1-en-3-ol
CAS3329-48-4
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCC(C)CC(C)(C=C)O
InChIInChI=1S/C8H16O/c1-5-8(4,9)6-7(2)3/h5,7,9H,1,6H2,2-4H3
InChIKeyAOOGNPSUQVRFMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylhex-1-en-3-ol (CAS 3329-48-4): Baseline Properties and Procurement Context


3,5-Dimethylhex-1-en-3-ol (CAS 3329-48-4) is a C8 branched-chain allylic tertiary alcohol with the molecular formula C8H16O and molecular weight 128.21 g/mol [1]. It is characterized as a colorless liquid with an aromatic odor profile and is soluble in common organic solvents such as alcohols and ethers . The compound belongs to the class of fragrance and flavor ingredients, functionally positioned as a building block or intermediate in the synthesis of aroma chemicals, with documented utility in providing fruity, floral, and sweet olfactory notes . From a procurement perspective, this compound is commercially available from multiple specialty chemical suppliers, with reported purity specifications ranging from 95% to >98% .

3,5-Dimethylhex-1-en-3-ol: Why Generic Substitution with Linalool or Dihydrolinalool Fails


Direct substitution among the C8-C10 allylic tertiary alcohols—particularly 3,5-dimethylhex-1-en-3-ol, linalool (CAS 78-70-6), and dihydrolinalool (CAS 18479-51-1)—is not straightforward despite shared functional classification as fragrance/flavor ingredients. The underlying reasons stem from quantifiable differences in three domains: (1) molecular architecture, where the C8 backbone and 3,5-dimethyl substitution of the target compound produce distinct physicochemical parameters compared to the C10 linalool scaffold [1]; (2) olfactory performance, with documented differences in odor intensity, character, and volatility that preclude direct drop-in replacement in formulated products ; and (3) cost and supply chain considerations, where substitution without reformulation may compromise either economic viability or sensory fidelity . The evidence presented in Section 3 provides the quantitative basis for evaluating whether 3,5-dimethylhex-1-en-3-ol constitutes a superior or alternative selection relative to these comparators.

3,5-Dimethylhex-1-en-3-ol: Quantified Differentiation Evidence versus Linalool and Dihydrolinalool


Boiling Point and Flash Point Differentiation: Lower Processing Temperature Requirements

3,5-Dimethylhex-1-en-3-ol exhibits a boiling point of 143.6°C at 760 mmHg and a flash point of 40.1°C [1]. In comparison, linalool (CAS 78-70-6) has a boiling point of 196–199°C and a flash point of 75–76°C [2], while dihydrolinalool (CAS 18479-51-1) shows a boiling point of 200–201°C and a flash point of 81°C [3]. The target compound thus displays a boiling point approximately 53–56°C lower than linalool and 57–58°C lower than dihydrolinalool, with a flash point approximately 35–41°C lower than both comparators.

Volatility Thermal processing Safety classification

Odor Intensity Differentiation: Moderate Strength Positioned Between Linalool and Dihydrolinalool

Based on comparative odor intensity characterization, linalool is described as the strongest in its class, dihydrolinalool as somewhat milder, and tetrahydrolinalool as the softest and most diffuse . While direct quantitative odor detection threshold (ODT) data for 3,5-dimethylhex-1-en-3-ol are not reported in the peer-reviewed literature, its molecular structure (C8 allylic tertiary alcohol with branched methyl substitution) positions it as a shorter-chain analog relative to the C10 linalool framework, suggesting intermediate volatility and olfactory impact . Linalool exhibits ODT values in the range of 0.8–7.4 ppb depending on enantiomeric form [1], reflecting its high sensory potency.

Olfactory evaluation Fragrance formulation Sensory potency

Density and Molecular Weight Differentiation: Lower Mass and Volume per Unit

3,5-Dimethylhex-1-en-3-ol has a density of 0.834 g/cm³ and a molecular weight of 128.21 g/mol [1]. Linalool exhibits a density of 0.860–0.865 g/cm³ and a molecular weight of 154.25 g/mol [2], while dihydrolinalool has a density of 0.86 g/cm³ and a molecular weight of 156.27 g/mol [3]. The target compound is therefore approximately 3.0–3.6% less dense and 16.9–18.0% lower in molecular weight than linalool and dihydrolinalool.

Formulation density Molecular weight Volumetric dosing

Safety Profile Differentiation: Health Hazard Classification

3,5-Dimethylhex-1-en-3-ol is classified as harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332), and causes skin irritation (H315) and serious eye irritation (H319) according to GHS hazard statements . The compound is reported to have low toxicity but retains irritant properties . In comparison, linalool is not classified under the same acute toxicity hazard statements and is recognized by FEMA as GRAS (Generally Recognized As Safe) for flavor use [1]. Dihydrolinalool carries a GHS hazard statement for skin irritation (H315) but does not carry the full acute toxicity hazard classification of the target compound [2].

Toxicology Safety data Handling requirements

Cost and Supply Chain Positioning: Specialized Niche vs. Commodity Volume

3,5-Dimethylhex-1-en-3-ol is positioned as a specialty research chemical and intermediate, with commercial availability at purities of 95–98% from multiple suppliers but without published bulk commodity pricing . In contrast, linalool is a high-volume commodity fragrance ingredient with transparent bulk pricing: synthetic linalool is available at approximately $24–33/kg in 50–170 kg quantities, with smaller quantities priced at $42–265/kg . The global linalool market was valued at $291.54 million in 2023 and is projected to reach $354.24 million by 2029 [1]. Dihydrolinalool occupies an intermediate market position as a moderately available specialty fragrance ingredient.

Procurement economics Supply chain Cost analysis

3,5-Dimethylhex-1-en-3-ol: Evidence-Based Application Scenarios for Scientific and Industrial Use


Specialized Fragrance Accord Development Requiring Moderate Floral-Fruity Top Notes

Based on the class-level olfactory evidence positioning 3,5-dimethylhex-1-en-3-ol between the high-impact character of linalool and the softer profile of dihydrolinalool , this compound is suitable for fragrance formulators developing accords where a moderately intense floral-fruity top note is desired without the dominating presence of linalool or the subdued diffusion of fully hydrogenated analogs. The aromatic, fruity, floral, and sweet odor description supports its use in fine fragrance and personal care applications where balanced volatility and olfactory contribution are critical design parameters. The lower boiling point (143.6°C) compared to linalool (196–199°C) [1] further suggests enhanced evaporation kinetics in the top-note phase of fragrance development.

Synthetic Intermediate for Downstream Chemical Transformations Requiring a C8 Allylic Tertiary Alcohol Scaffold

The unique molecular architecture of 3,5-dimethylhex-1-en-3-ol—a C8 backbone with a tertiary hydroxyl group at position 3, a terminal double bond at position 1, and methyl branching at positions 3 and 5 —makes it a valuable intermediate for synthesizing derivatives that cannot be accessed from the C10 linalool framework. The lower molecular weight (128.21 g/mol) and density (0.834 g/cm³) compared to linalool (MW 154.25, density 0.860–0.865) [2] provide distinct stoichiometric and volumetric handling characteristics. Additionally, the compound's basicity enables reaction with acids to form amine salts, and its incompatibility with strong oxidizing agents informs safe handling protocols during synthetic workflows.

Comparative Physicochemical Studies on Allylic Alcohol Volatility and Stability

The well-characterized boiling point (143.6°C at 760 mmHg), flash point (40.1°C), and density (0.834 g/cm³) of 3,5-dimethylhex-1-en-3-ol [2] make it a useful reference compound in comparative volatility studies alongside linalool, dihydrolinalool, and tetrahydrolinalool. The systematic variation in carbon chain length (C8 vs. C10) and degree of unsaturation across this series provides a framework for investigating structure-property relationships relevant to evaporation kinetics, odor release profiles, and thermal stability. Such studies are directly applicable to fragrance encapsulation, controlled release technologies, and solvent selection in flavor formulations.

Niche Flavor Ingredient Research and Development

3,5-Dimethylhex-1-en-3-ol is documented for use in flavor compositions providing fruity, floral, and sweet notes . While not currently listed under FEMA GRAS, the compound may find application in research and development settings where novel flavor ingredients are being evaluated for sensory impact and safety profiling prior to regulatory submission. The compound's moderate odor intensity and lower molecular weight [2] distinguish it from linalool in flavor delivery systems where volatility and dose-response relationships are being optimized. Researchers should note the compound's GHS hazard classification (H302+H312+H332, H315, H319) and implement appropriate safety protocols during handling.

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16 linked technical documents
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